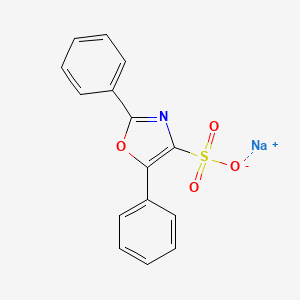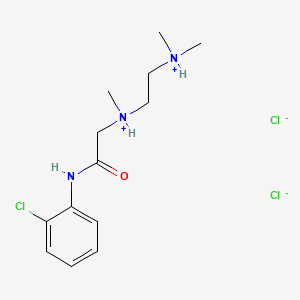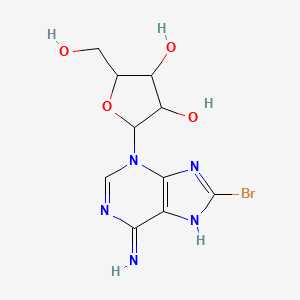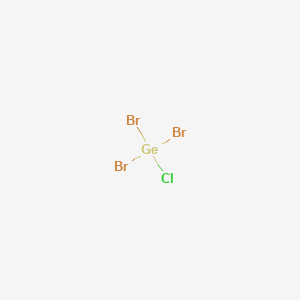
Tribromochlorogermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromochlorogermane is a chemical compound with the molecular formula GeBr3Cl It is a germanium-based compound that contains three bromine atoms and one chlorine atom bonded to a central germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribromochlorogermane can be synthesized through the reaction of germanium tetrachloride (GeCl4) with bromine (Br2) in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
GeCl4+3Br2→GeBr3Cl+3Cl2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Tribromochlorogermane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where one or more of the bromine or chlorine atoms are replaced by other atoms or groups.
Reduction Reactions: The compound can be reduced to form lower oxidation state germanium compounds.
Oxidation Reactions: It can be oxidized to form higher oxidation state germanium compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkyl or aryl groups, which can replace the halogen atoms under appropriate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
Substitution Reactions: Products include various organogermanium compounds.
Reduction Reactions: Products include lower oxidation state germanium halides.
Oxidation Reactions: Products include higher oxidation state germanium oxides or oxyhalides.
Aplicaciones Científicas De Investigación
Tribromochlorogermane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds and as a reagent in various organic and inorganic reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of germanium’s biological effects.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of germanium-based drugs.
Industry: It is used in the semiconductor industry for the production of germanium-containing materials and in the development of advanced electronic devices.
Mecanismo De Acción
The mechanism of action of tribromochlorogermane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of germanium and halogen atoms, participating in bond formation and cleavage processes. The specific pathways and targets depend on the type of reaction and the reagents involved.
Comparación Con Compuestos Similares
Similar Compounds
Tribromogermane (GeBr3H): Similar to tribromochlorogermane but with a hydrogen atom instead of a chlorine atom.
Trichlorogermane (GeCl3H): Contains three chlorine atoms and one hydrogen atom bonded to germanium.
Tetrabromogermane (GeBr4): Contains four bromine atoms bonded to germanium.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which imparts distinct reactivity and properties compared to compounds with only bromine or chlorine atoms. This dual halogenation allows for a wider range of chemical transformations and applications.
Propiedades
Número CAS |
13536-71-5 |
|---|---|
Fórmula molecular |
Br3ClGe |
Peso molecular |
347.79 g/mol |
Nombre IUPAC |
tribromo(chloro)germane |
InChI |
InChI=1S/Br3ClGe/c1-5(2,3)4 |
Clave InChI |
LYIPKKSLZQBBPU-UHFFFAOYSA-N |
SMILES canónico |
Cl[Ge](Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)
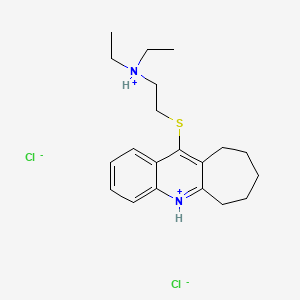
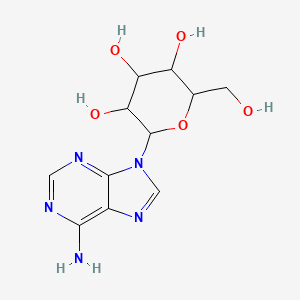
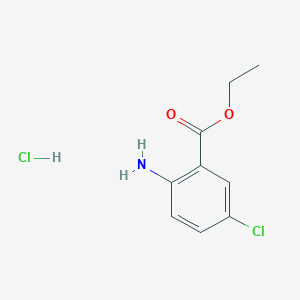
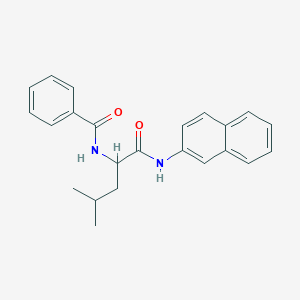
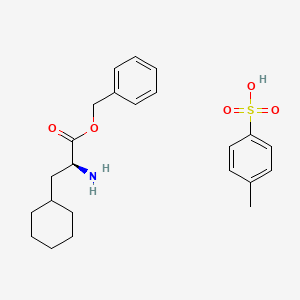
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)
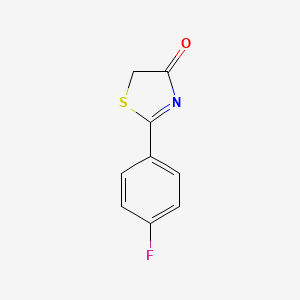
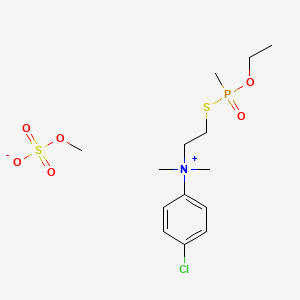
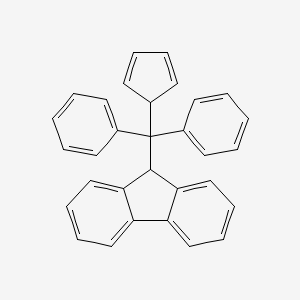
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)
